

# A Comparative Guide to Computational and Experimental Data for 1-Nitrocyclohexene

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## Compound of Interest

Compound Name: 1-Nitrocyclohexene

Cat. No.: B1209902

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This guide provides a detailed comparison of available computational and experimental data for **1-Nitrocyclohexene**, a valuable intermediate in organic synthesis. By presenting a side-by-side analysis of theoretical predictions and empirical findings, this document aims to offer a comprehensive resource for researchers utilizing this compound in their work.

## Spectroscopic and Physicochemical Properties: A Side-by-Side Comparison

The following tables summarize the quantitative data available for **1-Nitrocyclohexene**, drawing from both experimental measurements and computational predictions.

Property	Experimental Value	Computational Value	Data Source (Experimental)	Data Source (Computational)
Physical Properties				
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO <sub>2</sub>	C <sub>6</sub> H <sub>9</sub> NO <sub>2</sub>	[1]	[1]
Molecular Weight	127.14 g/mol	127.14 g/mol	[1]	[1]
Boiling Point	66-68 °C at 1.5 mmHg	Not Available	[2]	
Density	1.127 g/mL at 25 °C	Not Available	[2]	
Refractive Index (n <sub>20/D</sub> )	1.505	Not Available	[2]	
Spectroscopic Data				
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	See Table 2 for detailed shifts	Not Available	[2]	
<sup>13</sup> C NMR (CD <sub>3</sub> OD, 100 MHz)	See Table 3 for detailed shifts	Not Available	[2]	
IR Spectrum	Available (see linked resources)	Not Available	[1][3]	
Mass Spectrum	Available (see linked resources)	Not Available	[1]	
Computed Properties				
XLogP3-AA	Not Available	1.8	[1]	

Hydrogen Bond Donor Count	Not Available	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	Not Available	2	<a href="#">[1]</a>
Rotatable Bond Count	Not Available	0	<a href="#">[1]</a>
Exact Mass	Not Available	127.063328530 Da	<a href="#">[1]</a>
Topological Polar Surface Area	Not Available	45.8 Å <sup>2</sup>	<a href="#">[1]</a>

Table 1: Comparison of Experimental and Computational Data for **1-Nitrocyclohexene**.

## Experimental Spectroscopic Data

Detailed experimental nuclear magnetic resonance (NMR) data provides insight into the molecular structure of **1-Nitrocyclohexene**.

Proton Signal (Assignment)	Chemical Shift (δ, ppm)
=CH-	7.15 (t, J=4.0 Hz)
-CH <sub>2</sub> -C=	2.45 (m)
-CH <sub>2</sub> -CH <sub>2</sub> -	1.80 (m)

Table 2: Experimental <sup>1</sup>H NMR Data for **1-Nitrocyclohexene**.

Carbon Signal (Assignment)	Chemical Shift (δ, ppm)
C=N	147.5
=CH	135.0
-CH <sub>2</sub> -C=	25.8
-CH <sub>2</sub> -CH <sub>2</sub> -	22.0, 21.5

Table 3: Experimental  $^{13}\text{C}$  NMR Data for **1-Nitrocyclohexene**.

## Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.

## Synthesis of 1-Nitrocyclohexene

One reported synthesis of a derivative involving **1-nitrocyclohexene** is described as follows:

Reactants and Solvents:

- **1-Nitrocyclohexene** (5.0441 g, 39.67 mmol)
- Ethyl isocyanoacetate (4.3340 g, 37.16 mmol)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.2 mL, 41.5 mmol)
- 2-Propanol (45 mL)
- Tetrahydrofuran (THF) (45 mL)
- 2N Hydrochloric acid (HCl) (~100 mL)
- Ethyl acetate (EtOAc) (~50 mL)
- Water ( $\text{H}_2\text{O}$ )
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )

Procedure:

- A solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene in 2-propanol was added to a stirring solution of **1-nitrocyclohexene** and ethyl isocyanoacetate in THF over approximately 25

minutes.[2]

- The reaction was stirred overnight at room temperature.[2]
- Upon completion, 2N HCl and EtOAc were added to the reaction mixture.[2]
- The organic layer was separated and subsequently washed with H<sub>2</sub>O, 5% NaHCO<sub>3</sub>, and again with H<sub>2</sub>O.[2]
- The crude product was dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated.[2]
- Purification was performed by silica gel chromatography using 100% CH<sub>2</sub>Cl<sub>2</sub> as the eluent.  
[2]

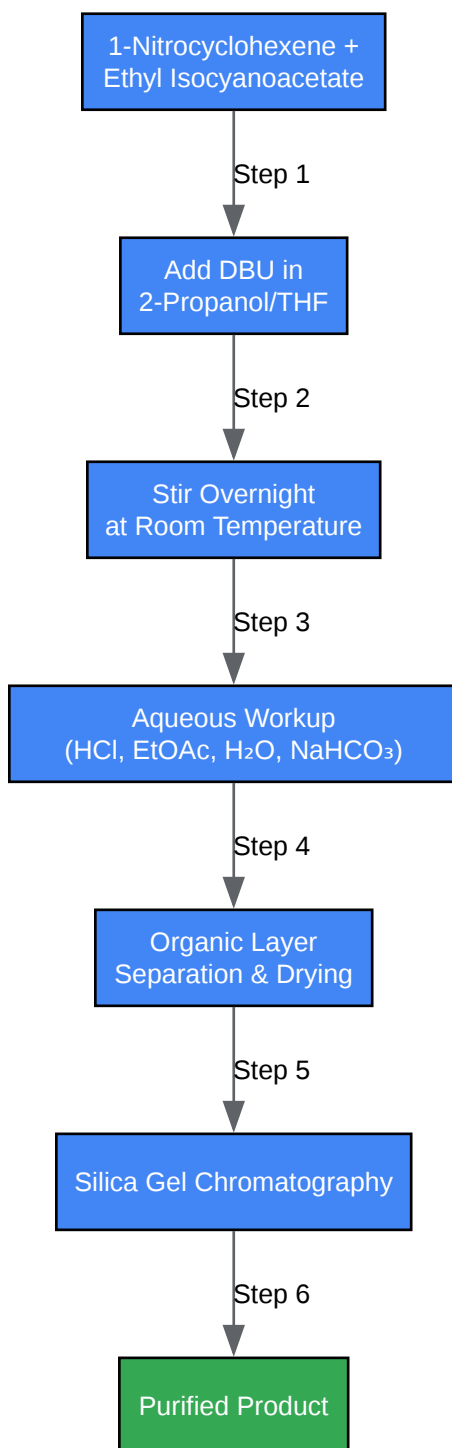
## NMR Spectroscopy

- <sup>1</sup>H NMR: The spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.[2]
- <sup>13</sup>C NMR: The spectrum was recorded on a 100 MHz spectrometer using deuterated methanol (CD<sub>3</sub>OD) as the solvent.[2]

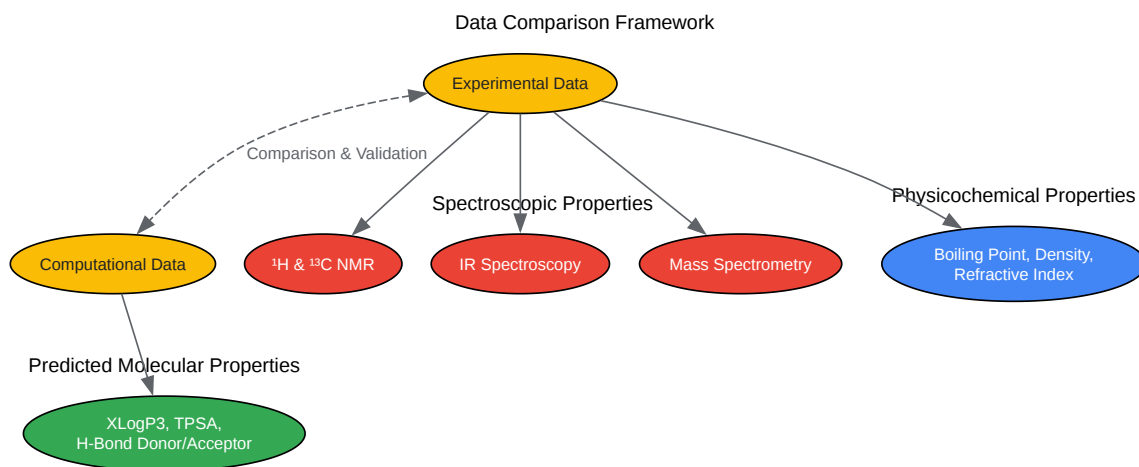
## Visualizing Workflows and Relationships

Graphical representations of experimental workflows and conceptual comparisons can aid in the rapid comprehension of complex information.

## Synthesis of 1-Nitrocyclohexene Derivative

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Caption: Workflow for the synthesis of a **1-Nitrocyclohexene** derivative.



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## References

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- 3. dev.spectrabase.com [dev.spectrabase.com]
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